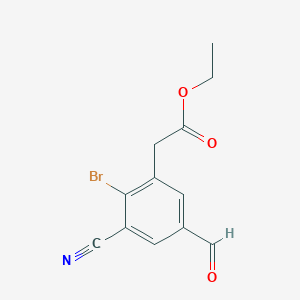

![molecular formula C13H10N4OS B1460623 N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide CAS No. 2197064-21-2](/img/structure/B1460623.png)

N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide

Übersicht

Beschreibung

“N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Imidazopyridine derivatives, such as N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide, have shown potential as anticancer agents, particularly against breast cancer cells . In a study, N-acylhydrazone (NAH) derivatives of imidazopyridine showed significant results against breast cancer cell lines . One of the derivatives exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Drug Development

Imidazo[1,2-a]pyridine is a highly significant fused bicyclic heterocycle widely utilized in medicinal chemistry . It holds a prominent position as a “drug prejudice” framework because of its extensive applications . The synthesis of imidazo[1,2-a]pyridines and their derivatives, including N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide, can lead to the development of valuable therapeutic compounds .

COX-2 Inhibitors

Imidazo pyridine derivatives have been designed and synthesized with the specific aim of developing new potent COX-2 inhibitors . This suggests that N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide could potentially be used in the development of COX-2 inhibitors.

Anticonvulsant Studies

Imidazo[1,2-a]pyridine derivatives have been used in anticonvulsant studies . These compounds can potentially afford protection to seizures .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their unique properties make them suitable for this application .

Zukünftige Richtungen

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and the latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been recognized for their wide range of applications in medicinal chemistry .

Biochemical Pathways

Related compounds have shown significant anti-proliferative activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and growth.

Result of Action

In vitro anticancer assays have shown that compounds similar to N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound may have potential antitumor effects.

Eigenschaften

IUPAC Name |

N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(11-2-1-7-19-11)16-15-8-10-3-4-12-14-5-6-17(12)9-10/h1-9H,(H,16,18)/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHVTJOTSAWHOU-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=CN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=CN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

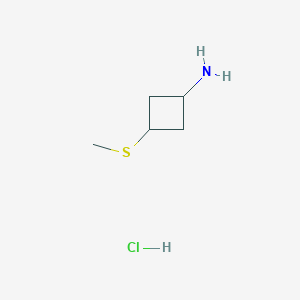

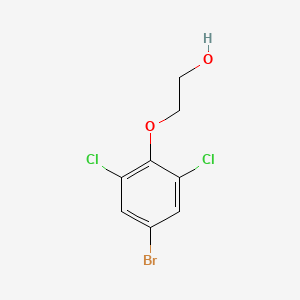

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

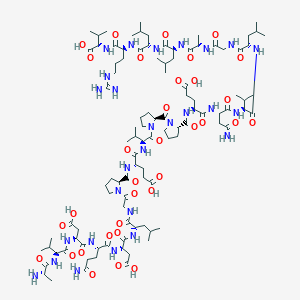

![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)

![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)